![molecular formula C7H8N4 B596521 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1214900-87-4](/img/structure/B596521.png)
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine
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Overview
Description
“3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” are not detailed in the literature, triazolopyridine derivatives are known to undergo a variety of reactions due to their versatile chemical structure .
Scientific Research Applications
Pharmacological Potentials
Triazole compounds, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Methodologies
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a class of compounds that includes “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Antimicrobial Applications
Triazole compounds, including “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their safety profile and excellent therapeutic index . They are effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on . Triazole compounds, including “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are part of this class.
Antidiabetic Applications
Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, have antidiabetic properties . 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation Applications
Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, have anti-platelet aggregation properties .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit certain enzymes, such as c-met kinase , which plays a crucial role in cellular growth and development.
Biochemical Pathways
Similar compounds have been found to interfere with the signaling pathways of certain enzymes, such as c-met kinase , which could potentially lead to the inhibition of cellular growth and proliferation.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Future Directions
The future directions for research on “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” and similar compounds could include further exploration of their biochemical and pharmaceutical applications, given their wide range of recognized properties . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVYVVIYPNDPDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731428 |
Source
|
Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214900-87-4 |
Source
|
Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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